molecular formula C10H15N B14618110 3,7-Dimethylocta-3,5-dienenitrile CAS No. 57692-02-1

3,7-Dimethylocta-3,5-dienenitrile

Cat. No.: B14618110
CAS No.: 57692-02-1
M. Wt: 149.23 g/mol
InChI Key: HVJWMVZNDYRBLS-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-3,5-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-3,5-dienenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,7-dimethylocta-2,6-diene with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound while maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-3,5-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

3,7-Dimethylocta-3,5-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-3,5-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-dienenitrile: A closely related compound with similar structural features.

    3,7-Dimethylocta-1,5-dien-3-ol: Another related compound with an alcohol group instead of a nitrile group.

Properties

CAS No.

57692-02-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,7-dimethylocta-3,5-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h4-6,9H,7H2,1-3H3

InChI Key

HVJWMVZNDYRBLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC=C(C)CC#N

Origin of Product

United States

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